molecular formula C19H14N2O2S B2887081 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide CAS No. 325988-66-7

3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

Cat. No. B2887081
CAS RN: 325988-66-7
M. Wt: 334.39
InChI Key: MWMMPGFRWWIWIF-UHFFFAOYSA-N
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Description

Thiazoles are a type of heterocyclic organic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles . Benzamides, on the other hand, are a type of compound that includes a benzene ring attached to an amide functional group .


Molecular Structure Analysis

Thiazole rings are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Benzamides, meanwhile, consist of a benzene ring attached to an amide functional group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Scientific Research Applications

Photophysical Properties and Synthesis of Fluorophores

Compounds structurally related to 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide have been explored for their photophysical properties. For instance, novel fluorescent triazole derivatives related to this compound have been synthesized, showing significant potential in the development of blue-emitting fluorophores. These compounds exhibit fluorescent properties in solution, emitting in the blue and green regions, and have been characterized for their absorption, emission, quantum yields, and dipole moments across various solvents. Their thermal stability and structural comparisons with analogs suggest their utility in photophysical studies and applications (Padalkar et al., 2015).

Antimicrobial and Anticancer Potential

Several studies have focused on the synthesis and characterization of benzamide derivatives, including those structurally similar to 3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, for their potential antimicrobial and anticancer activities. For example, new types of 2-(6-methoxy-2-naphthyl)propionamide derivatives have shown significant antibacterial and antifungal activities, comparable to standard agents like Ampicillin and Flucanazole (Helal et al., 2013). Additionally, compounds with the naphthalene moiety have been evaluated for their in vitro anticancer effects, showing promising results against breast cancer cell lines (Salahuddin et al., 2014).

Supramolecular Gelators

Research has also been conducted on N-(thiazol-2-yl)benzamide derivatives as a new series of supramolecular gelators, highlighting the role of methyl functionality and S⋯O interactions in gelation behavior. These studies provide insights into the application of such compounds in the development of new materials with specific gelation properties, which could have wide-ranging implications in material science and engineering (Yadav & Ballabh, 2020).

Safety And Hazards

The safety and hazards associated with a specific compound depend on its structure and how it is used. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions for research on thiazole and benzamide derivatives are likely to involve the synthesis of new compounds with potential biological activities, as well as further investigation into their mechanisms of action .

properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S/c1-23-14-7-4-6-13(11-14)18(22)21-19-20-17-15-8-3-2-5-12(15)9-10-16(17)24-19/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMMPGFRWWIWIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-(naphtho[1,2-d]thiazol-2-yl)benzamide

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